molecular formula C22H19ClN4OS2 B11202989 3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11202989
M. Wt: 455.0 g/mol
InChI Key: QBFBXOUSMCQQQA-UHFFFAOYSA-N
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Description

3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, and a cyclohepta[b]thieno[3,2-e]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine, thiazole derivatives, and cyclohepta[b]thieno[3,2-e]pyridine intermediates. The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted chlorophenyl derivatives. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and anticancer effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
  • 4-(2-chlorophenyl)-1,3-thiazol-2-amine
  • 3-((5-chloro-4-(4-chlorophenyl)thiazol-2-yl)(4-sulfamoylphenyl)amino)propanoic acid

Uniqueness

Compared to similar compounds, 3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H19ClN4OS2

Molecular Weight

455.0 g/mol

IUPAC Name

6-amino-8-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C22H19ClN4OS2/c23-14-8-5-4-6-12(14)16-13-7-2-1-3-9-15(13)26-21-17(16)18(24)19(30-21)20(28)27-22-25-10-11-29-22/h4-6,8,10-11H,1-3,7,9,24H2,(H,25,27,28)

InChI Key

QBFBXOUSMCQQQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=NC=CS5)N

Origin of Product

United States

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